4-Bromo-2,6-diisopropylphenyl acetate
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Overview
Description
4-Bromo-2,6-diisopropylphenyl acetate: is an organic compound characterized by the presence of a bromine atom, two isopropyl groups, and an acetate group attached to a phenyl ring
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2,6-diisopropylphenyl acetate is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound is transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with the palladium catalyst leads to the formation of a new carbon-carbon bond .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, enabling the creation of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diisopropylphenyl acetate typically involves the acetylation of 4-Bromo-2,6-diisopropylphenol. This reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-diisopropylphenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The acetate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products such as 4-azido-2,6-diisopropylphenyl acetate or 4-thio-2,6-diisopropylphenyl acetate.
Oxidation Reactions: Products such as 4-Bromo-2,6-diisopropylquinone.
Reduction Reactions: Products such as 4-Bromo-2,6-diisopropylphenyl alcohol.
Scientific Research Applications
Chemistry: 4-Bromo-2,6-diisopropylphenyl acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of brominated phenyl acetates on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: While not directly used as a drug, this compound can be a key intermediate in the synthesis of potential therapeutic agents. Its derivatives may exhibit pharmacological properties that are useful in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer science and nanotechnology.
Comparison with Similar Compounds
4-Bromo-2,6-diisopropylphenol: Similar structure but lacks the acetate group.
2,6-Diisopropylphenyl acetate: Similar structure but lacks the bromine atom.
4-Chloro-2,6-diisopropylphenyl acetate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-2,6-diisopropylphenyl acetate is unique due to the presence of both bromine and acetate groups, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and material science.
Properties
IUPAC Name |
[4-bromo-2,6-di(propan-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO2/c1-8(2)12-6-11(15)7-13(9(3)4)14(12)17-10(5)16/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIWQWFHDXSDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC(=O)C)C(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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